3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione
CAS No.: 1025499-92-6
Cat. No.: VC21374664
Molecular Formula: C15H11FN2O2S
Molecular Weight: 302.3g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1025499-92-6 |
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Molecular Formula | C15H11FN2O2S |
Molecular Weight | 302.3g/mol |
IUPAC Name | 5-anilino-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C15H11FN2O2S/c16-10-6-8-12(9-7-10)18-14(19)13(21-15(18)20)17-11-4-2-1-3-5-11/h1-9,13,17H |
Standard InChI Key | QIHJPAVWRHZZHD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Canonical SMILES | C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Classification
Molecular Structure
3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione family, characterized by a five-membered heterocyclic ring containing a sulfur atom and two carbonyl groups at positions 2 and 4. The compound features two key substituents:
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A 4-fluorophenyl group at position 3 of the thiazolidine ring
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A phenylamino group at position 5
The presence of these specific substituents distinguishes this compound from related thiazolidinedione derivatives, such as the similar compound 3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione mentioned in the search results .
Classification Within Thiazolidinone Family
This compound can be classified within the broader 5-ene-4-thiazolidinone family, which represents a widely studied class of small molecules in modern organic and medicinal chemistry. The thiazolidinedione nucleus (2,4-thiazolidinedione) is one of the major subtypes within the 4-thiazolidinone classification, alongside rhodanine (2-thioxo-4-thiazolidinone), 2-alkyl(aryl)-substituted, and 2-amino(imino)-substituted 4-thiazolidinone subtypes .
The phenylamino group at the C5 position is particularly significant, as modifications at this position have been shown to have crucial impacts on the pharmacological effects of thiazolidinone derivatives. The presence of substituents at the C5 position often confers specific biological activities to these compounds .
Synthetic Approaches
General Synthetic Routes for Related Compounds
Based on established protocols for similar compounds, several synthetic routes could potentially be applied to synthesize 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione:
Modification of C5 Position
Physicochemical Properties
Structure-Property Relationships
The physicochemical properties of 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione are influenced by its structural features:
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The thiazolidinedione core provides a rigid scaffold with specific spatial arrangements
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The 4-fluorophenyl group contributes to lipophilicity and potential halogen bonding interactions
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The phenylamino group at C5 allows for additional hydrogen bonding interactions
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The presence of two carbonyl groups (at positions 2 and 4) contributes to hydrogen bond acceptor capacity
Reactivity Considerations
The compound likely shares reactivity patterns common to 5-ene-4-thiazolidinones. In particular, the C5 position with the phenylamino substituent may exhibit specific reactivity patterns. The search results indicate that 5-ene-thiazolidinones can potentially react with glutathione and other free thiols within cells, which is an important consideration for their biological behavior .
Additionally, the C5 substitution pattern in thiazolidinones often results in compounds that can participate in electrophilic reactions due to the potential conjugation with the carbonyl group at C4 of the thiazolidinone core .
Table 1: Comparison of Key Structural Features Between 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione and Related Compounds
Compound | Core Structure | C3 Substituent | C5 Substituent | Key Differences |
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3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione | Thiazolidine-2,4-dione | 4-Fluorophenyl | Phenylamino | Target compound |
3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione | Thiazolidine-2,4-dione | 4-Fluorophenyl | (3-Trifluoromethyl)phenylamino | Contains trifluoromethyl group on phenylamino moiety |
Typical 2,4-thiazolidinedione derivatives (e.g., Glitazones) | Thiazolidine-2,4-dione | Various | Various | Often have different substitution patterns |
Rhodanine derivatives | 2-Thioxo-4-thiazolidinone | Various | Various | Contain thioxo group instead of carbonyl at C2 |
Drug Discovery Considerations
PAINS Concerns and Specificity
An important consideration for 5-ene-thiazolidinones, including potentially our target compound, is their classification as frequent hitters or pan-assay interference compounds (PAINS) in high-throughput screening campaigns . The search results indicate that 5-arylidene-4-thiazolidinones, particularly rhodanine derivatives, can react with glutathione and other free thiols within cells .
Structural Optimization Strategies
Based on the information provided in the search results, several optimization strategies could be considered for 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione if it demonstrates promising initial activity:
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Further complication of the fragment at the C5 position
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Introduction of additional substituents at the N3 position (especially fragments with carboxylic groups or derivatives)
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Annealing in complex heterocyclic systems
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Combination with other pharmacologically attractive fragments within a hybrid pharmacophore approach
These strategies align with the main directions for active 5-ene-4-thiazolidinones optimization described in the search results .
Analytical Characterization
Identification Methods
For the comprehensive characterization of 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione, several analytical techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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Infrared spectroscopy for functional group identification
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X-ray crystallography for definitive three-dimensional structural determination
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HPLC for purity assessment
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